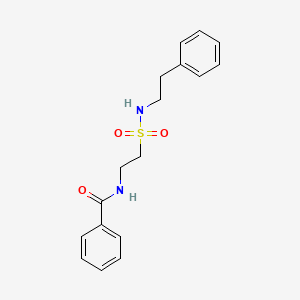

3-(3,4-Dimethylphenyl)sulfonyl-6-fluoro-4-piperidin-1-ylquinoline

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

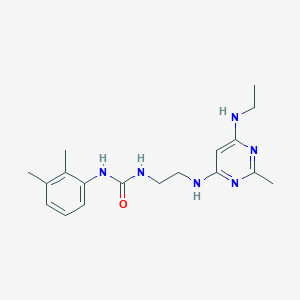

The compound 3-(3,4-Dimethylphenyl)sulfonyl-6-fluoro-4-piperidin-1-ylquinoline is a chemically complex molecule that appears to be related to the field of organic chemistry, particularly involving quinoline derivatives and piperidine moieties. The molecule is not directly mentioned in the provided papers, but insights can be drawn from related compounds and synthetic methods discussed therein.

Synthesis Analysis

The synthesis of quinoline derivatives can be complex, involving multiple steps and the formation of various bonds. Paper describes a cascade halosulfonylation of 1,7-enynes to synthesize 3,4-dihydroquinolin-2(1H)-ones, which suggests a potential pathway for introducing sulfonyl groups into a quinoline framework. This method involves a sulfonyl radical-triggered addition and cyclization sequence, which could be relevant for synthesizing the sulfonyl moiety in the target compound. Additionally, paper presents an enantioselective cycloaddition to create sulfamidate-fused piperidin-4-ones, which could provide insights into the synthesis of the piperidin-1-yl moiety of the target molecule.

Molecular Structure Analysis

The molecular structure of quinoline derivatives is often characterized by X-ray crystallography, as seen in paper , where a related quinolin-2(1H)-one was studied. The paper also discusses the use of density functional theory (DFT) for analyzing molecular geometry and other properties, which would be applicable to the target compound for understanding its three-dimensional conformation and electronic structure.

Chemical Reactions Analysis

The chemical reactivity of quinoline and piperidine derivatives can be inferred from the types of reactions they undergo. For instance, the halosulfonylation reaction mentioned in paper could be a key reaction in modifying the quinoline core of the target molecule. The cycloaddition reaction in paper could also be relevant for forming the piperidine ring. These reactions are crucial for building the molecular complexity of such compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of the target compound would likely be influenced by its functional groups and molecular structure. For example, the presence of a sulfonyl group could affect the compound's solubility and reactivity, as suggested by the derivatives discussed in paper . The fluorine atom, as seen in the synthesis of fluorinated pyridines in paper , could also impact the molecule's properties, such as its acidity and electronic distribution.

特性

IUPAC Name |

3-(3,4-dimethylphenyl)sulfonyl-6-fluoro-4-piperidin-1-ylquinoline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23FN2O2S/c1-15-6-8-18(12-16(15)2)28(26,27)21-14-24-20-9-7-17(23)13-19(20)22(21)25-10-4-3-5-11-25/h6-9,12-14H,3-5,10-11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJJDZQXOWILBTI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)S(=O)(=O)C2=CN=C3C=CC(=CC3=C2N4CCCCC4)F)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23FN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(4-Chlorophenyl)methyl]-4,7-dimethyl-6-(oxolan-2-ylmethyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B3020664.png)

![2-((8-ethyl-3-(4-fluorophenyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(4-isopropylphenyl)acetamide](/img/structure/B3020665.png)

![2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B3020673.png)

![N-[2-[4-(Furan-2-yl)-1-methylimidazol-2-yl]ethyl]-9H-xanthene-9-carboxamide](/img/structure/B3020677.png)

![[(3aS,6Z,10Z,11aR)-6-(hydroxymethyl)-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-10-yl]methyl acetate](/img/structure/B3020681.png)

![3-(4-fluorobenzyl)-4-hydroxy-1-[2-(1H-imidazol-5-yl)ethyl]-2(1H)-pyridinone](/img/structure/B3020684.png)